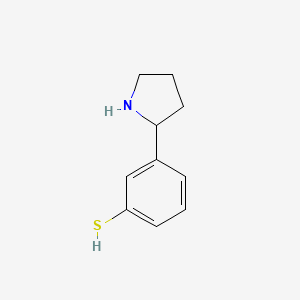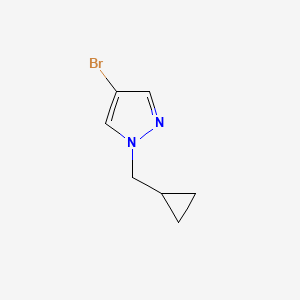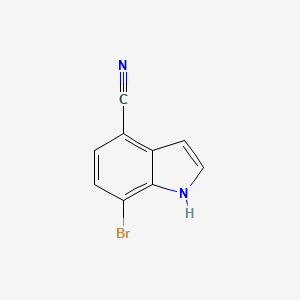
7-bromo-1H-indole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“7-bromo-1H-indole-4-carbonitrile” is a chemical compound with the molecular formula C9H5BrN2 . It has a molecular weight of 221.06 .
Synthesis Analysis
While specific synthesis methods for “7-bromo-1H-indole-4-carbonitrile” were not found in the search results, indole derivatives in general have been synthesized through various methods . For instance, the reaction between isopropenylmagnesium bromide and 4-bromo-3-nitrotoluene via Bartoli reaction conditions in THF at −40 °C gave 2,4-dimethyl-7-bromoindole .Molecular Structure Analysis
The molecular structure of “7-bromo-1H-indole-4-carbonitrile” consists of a bromine atom attached to the 7th carbon of the indole ring and a carbonitrile group attached to the 4th carbon .Wissenschaftliche Forschungsanwendungen
Carbon Nucleophilicities in SNAr Substitutions
Research by Rodríguez-Dafonte et al. (2009) explores the carbon nucleophilicity of indoles in superelectrophilic substitutions, highlighting the potential for indole derivatives in facilitating carbon-carbon couplings through an SEAr-SNAr mechanism. This study underscores the versatility of indoles in organic synthesis, providing insights into their reactivity and application in developing novel compounds (Rodríguez-Dafonte et al., 2009).
Cytotoxic Evaluation of Novel Tetrazolopyrimidine Derivatives
Radwan et al. (2020) synthesized novel 7-substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitrile derivatives, exhibiting potent anticancer activities. This highlights the potential therapeutic applications of indole derivatives in cancer treatment, showcasing their importance in medicinal chemistry (Radwan et al., 2020).
Palladium-Catalyzed Construction of Indole Skeletons
Yu et al. (2017) developed a palladium-catalyzed tandem addition/cyclization process for constructing indole skeletons, demonstrating the utility of indole derivatives in synthesizing complex organic structures. This method offers a novel strategy for the direct construction of indoles, enhancing the toolbox of synthetic chemists (Yu et al., 2017).
Synthesis and Functionalization of Indoles
Cacchi and Fabrizi (2005) reviewed the synthesis and functionalization of indoles through palladium-catalyzed reactions, emphasizing the significant role of indole derivatives in the synthesis of biologically active compounds. This comprehensive overview provides valuable insights into the methodologies for indole modification, highlighting their versatility in organic synthesis (Cacchi & Fabrizi, 2005).
Site-Selective C7-Functionalization of Indoles
Shah et al. (2019) discussed the transition-metal-catalyzed site-selective C7-functionalization of indoles, a pivotal advancement for diversifying indole structures. This methodological innovation opens new avenues for the synthesis of C7-decorated indoles, expanding their applications in drug discovery and agrochemical development (Shah et al., 2019).
Safety And Hazards
Zukünftige Richtungen
Indole derivatives have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . They are important types of molecules in natural products and drugs and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of various disorders in the human body has attracted increasing attention in recent years .
Eigenschaften
IUPAC Name |
7-bromo-1H-indole-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2/c10-8-2-1-6(5-11)7-3-4-12-9(7)8/h1-4,12H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXFQLUABASHALO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1C#N)C=CN2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-bromo-1H-indole-4-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

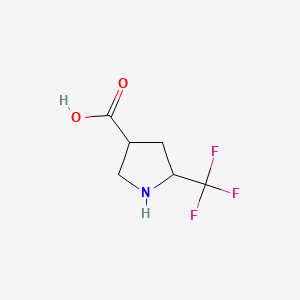
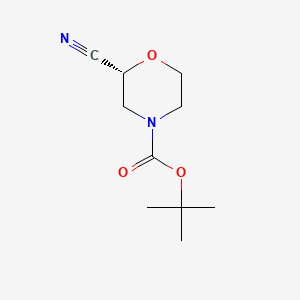
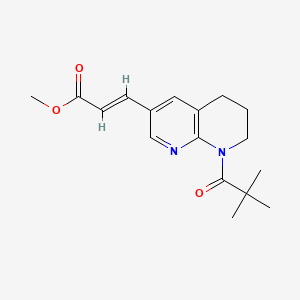
![1,4-Dioxaspiro[4.5]decane-8,8-diyldimethanol](/img/structure/B597267.png)
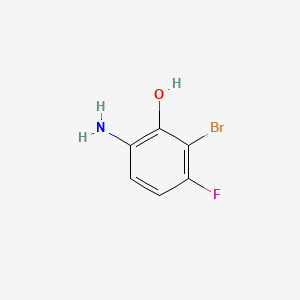
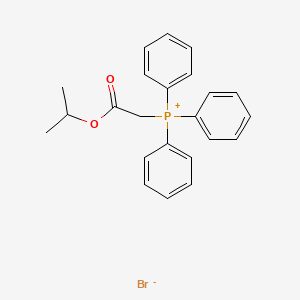
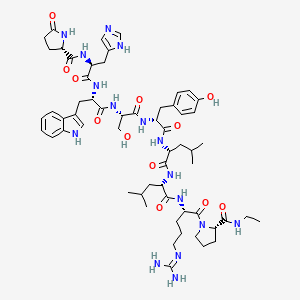
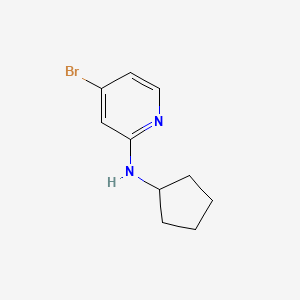
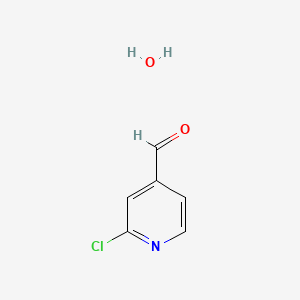
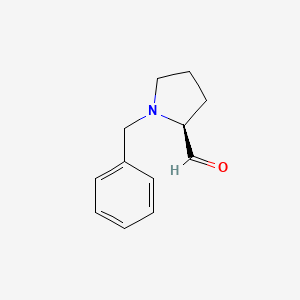

![9-[2-(Dicyclohexylphosphino)phenyl]-9H-carbazole](/img/structure/B597279.png)
